molecular formula C11H15N5O3S B11021778 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide

5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B11021778
M. Wt: 297.34 g/mol
InChI Key: HOVNTJVQXZLMGR-UHFFFAOYSA-N
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Description

“5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide” is a synthetic organic compound that features a unique combination of functional groups, including a piperazine ring, a thiadiazole ring, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones.

    Coupling Reactions: The piperazine and thiadiazole intermediates can be coupled using amide bond formation techniques, such as using carbodiimides or other coupling reagents.

    Final Modifications: The final compound can be obtained by introducing the pentanamide chain through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amide or thiadiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new polymers or materials with specific properties.

Biology and Medicine

    Drug Development: Potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Use in studying biological pathways or as a diagnostic tool.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which “5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring could play a role in binding to metal ions or other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide
  • 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)hexanamide

Uniqueness

The uniqueness of “5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Biological Activity

5-Oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a piperazine ring and a thiadiazole moiety. Its molecular formula is C9H14N2O4C_{9}H_{14}N_{2}O_{4} with a molecular weight of approximately 214.22 g/mol. The structural attributes contribute to its interaction with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific activities and relevant studies.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and piperazine structures often exhibit antimicrobial properties. A study highlighted the synthesis of various thiadiazole derivatives, which showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
5-Oxo...C. albicans8 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thiadiazole derivatives have shown efficacy in inhibiting cancer cell proliferation in various studies. For instance, derivatives similar to 5-oxo... were tested against breast cancer cell lines, demonstrating significant cytotoxic effects .

Case Study: Anticancer Efficacy
A study conducted by researchers evaluated the cytotoxicity of 5-oxo... on MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM, suggesting moderate potency against this cell line.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways.

Interaction Studies

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for studying the binding interactions between the compound and biological macromolecules. Preliminary data suggest potential binding to targets involved in metabolic processes .

Properties

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

IUPAC Name

5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide

InChI

InChI=1S/C11H15N5O3S/c17-8(14-11-15-13-7-20-11)2-1-3-10(19)16-5-4-12-9(18)6-16/h7H,1-6H2,(H,12,18)(H,14,15,17)

InChI Key

HOVNTJVQXZLMGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=NN=CS2

Origin of Product

United States

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